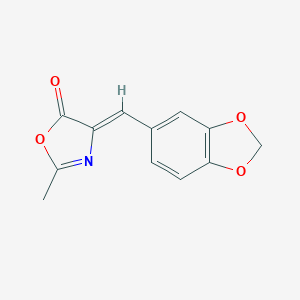
2-Methyl-4-piperonylidene-2-oxazoline-5-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyl-4-piperonylidene-2-oxazoline-5-one, commonly referred to as MPO, is a heterocyclic organic compound with a molecular formula of C11H9NO2. It is a yellow, crystalline substance that is used in various scientific research applications, primarily in the field of biochemistry.
Mecanismo De Acción
MPO works by binding to specific molecules or proteins within a biological system, causing them to emit a fluorescent signal. This signal can then be detected and measured, providing valuable information about the biological process being studied.
Biochemical and Physiological Effects:
MPO has been shown to have minimal effects on the biochemical and physiological processes of living organisms. It is considered to be a non-toxic compound and is safe for use in laboratory experiments.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of MPO is its high sensitivity and selectivity for specific molecules or proteins. This makes it an ideal tool for studying complex biological processes. However, its fluorescent signal can be affected by various environmental factors, such as pH and temperature, which can limit its use in certain experiments.
Direcciones Futuras
There are several potential future directions for the use of MPO in scientific research. One area of interest is the development of new fluorescent probes based on MPO, which could have improved sensitivity and selectivity. Another area of interest is the use of MPO in live-cell imaging, which could provide valuable insights into the dynamics of biological processes in real-time. Additionally, MPO could be used in the development of new diagnostic tools for various diseases, such as cancer and Alzheimer's disease.
In conclusion, 2-Methyl-4-piperonylidene-2-oxazoline-5-one is a valuable tool for scientific research, particularly in the field of biochemistry. Its unique fluorescence properties make it an ideal candidate for studying complex biological processes, and its non-toxic nature makes it safe for use in laboratory experiments. With continued research, MPO has the potential to contribute to the development of new diagnostic tools and therapies for various diseases.
Métodos De Síntesis
MPO can be synthesized through the reaction of piperonal and methylamine, followed by oxidation with potassium permanganate. This method has been widely used in the laboratory for the preparation of MPO.
Aplicaciones Científicas De Investigación
MPO has been extensively studied for its potential use as a fluorescent probe in biological systems. Its unique fluorescence properties make it an ideal candidate for studying various biological processes, including protein-protein interactions, enzyme activity, and cellular signaling pathways.
Propiedades
Fórmula molecular |
C12H9NO4 |
|---|---|
Peso molecular |
231.2 g/mol |
Nombre IUPAC |
(4Z)-4-(1,3-benzodioxol-5-ylmethylidene)-2-methyl-1,3-oxazol-5-one |
InChI |
InChI=1S/C12H9NO4/c1-7-13-9(12(14)17-7)4-8-2-3-10-11(5-8)16-6-15-10/h2-5H,6H2,1H3/b9-4- |
Clave InChI |
YIPBMFCRAFHCPQ-WTKPLQERSA-N |
SMILES isomérico |
CC1=N/C(=C\C2=CC3=C(C=C2)OCO3)/C(=O)O1 |
SMILES |
CC1=NC(=CC2=CC3=C(C=C2)OCO3)C(=O)O1 |
SMILES canónico |
CC1=NC(=CC2=CC3=C(C=C2)OCO3)C(=O)O1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![spiro[4,1,3-benzoxadiazepine-2,1'-cycloheptan]-5(1H)-one](/img/structure/B242184.png)

![3-[1-(4-methylphenyl)-1H-tetraazol-5-yl]-4-phenylquinoline](/img/structure/B242202.png)
![Methyl {[5-({[6-methyl-2-(4-morpholinyl)-4-pyrimidinyl]sulfanyl}methyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetate](/img/structure/B242223.png)

![ethyl 5-[2-(2-chlorobenzylidene)hydrazino]-3-methyl-1H-pyrazole-4-carboxylate](/img/structure/B242233.png)
![(5Z)-2-(3,5-dimethylanilino)-5-[[4-[(4-fluorophenyl)methoxy]phenyl]methylidene]-1,3-thiazol-4-one](/img/structure/B242236.png)


![7-(2-methoxyphenyl)-14H-chromeno[2',3':4,5]pyrimido[1,6-a]benzimidazole](/img/structure/B242244.png)

![Ethyl 5-{[(5-allyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]methyl}-1-(4-amino-1,2,5-oxadiazol-3-yl)-1H-1,2,3-triazole-4-carboxylate](/img/structure/B242258.png)
![spiro[4,1,3-benzoxadiazepine-2,1'-cyclopentan]-5(1H)-one](/img/structure/B242262.png)